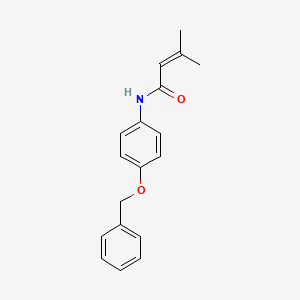

Methyl 2-(benzyloxy)propanoate

概要

説明

Methyl 2-(benzyloxy)propanoate is a chemical compound that is widely used in scientific research. It is a colorless liquid that is soluble in organic solvents such as ethanol and ether. This compound has many applications in the field of chemistry and biochemistry.

科学的研究の応用

Alcohol Protection and Benzylation Reactions

Methyl 2-(benzyloxy)propanoate has been used in the field of organic synthesis, particularly in alcohol protection and benzylation reactions. It plays a role in the synthesis of various organic compounds by acting as a protecting group or participating in coupling reactions. One example is its use in the protection of alcohols using 2-benzyloxy-1-methylpyridinium trifluoromethanesulfonate, demonstrating its utility in organic synthesis and waste disposal (Poon, Albiniak, & Dudley, 2007).

Catalyst in Chemical Production

Methyl 2-(benzyloxy)propanoate has been identified as a catalyst in chemical processes, such as the production of other esters. It has been associated with the methoxycarbonylation of ethene, indicating its potential in industrial chemical synthesis (Clegg et al., 1999).

Agricultural and Herbicidal Applications

In agriculture, methyl 2-(benzyloxy)propanoate derivatives have been studied for their herbicidal properties. For instance, methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, a derivative, has been shown to affect the growth and development of certain plant species, highlighting its potential use in weed control (Shimabukuro et al., 1978).

Pharmaceutical Research

Methyl 2-(benzyloxy)propanoate derivatives have also been explored in pharmaceutical research. For example, ester prodrugs of ketoprofen, synthesized using this compound, have been evaluated for reducing hepatotoxicity and gastrointestinal irritation in oral treatments (Mazumder et al., 2021).

Organic Chemistry and Synthesis

The compound has been used in organic chemistry for the generation of N-sodioazomethine ylides and their cycloadditions with unsaturated esters, demonstrating its versatility in synthetic organic chemistry (Kanemasa, Yoshioka, & Tsuge, 1989).

Inhibitor in Corrosion Studies

It has been studied as a corrosion inhibitor, specifically methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl) propanoate, for its potential to protect metals like carbon steel in acidic environments, indicating its application in material science (Hachama et al., 2016).

将来の方向性

特性

IUPAC Name |

methyl 2-phenylmethoxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-9(11(12)13-2)14-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYUWVGDHZQNXOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

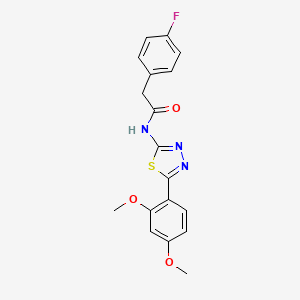

CC(C(=O)OC)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(benzyloxy)propanoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-methyl-1H-indol-3-yl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2982036.png)

![3-benzyl-5-(2-chlorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2982038.png)

![1-Benzyl-3'-(4-methoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2982040.png)

![ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2982044.png)

![2-(Dimethylamino)-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]pyridine](/img/structure/B2982045.png)